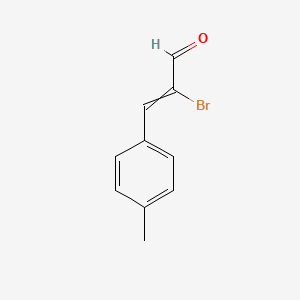

2-Bromo-3-(4-methylphenyl)prop-2-enal

Description

2-Bromo-3-(4-methylphenyl)prop-2-enal is a brominated α,β-unsaturated aldehyde featuring a 4-methylphenyl substituent at the β-position and a bromine atom at the α-position. The aldehyde group enhances electrophilicity, making it a candidate for nucleophilic addition reactions, while the bromine atom offers opportunities for further functionalization.

Properties

CAS No. |

62427-24-1 |

|---|---|

Molecular Formula |

C10H9BrO |

Molecular Weight |

225.08 g/mol |

IUPAC Name |

2-bromo-3-(4-methylphenyl)prop-2-enal |

InChI |

InChI=1S/C10H9BrO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-7H,1H3 |

InChI Key |

CCQXDHZZNTUCHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C=O)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 3-(4-Methylphenyl)prop-2-enal

The most direct route involves bromination of 3-(4-methylphenyl)prop-2-enal using molecular bromine (Br₂) under controlled conditions. A protocol adapted from RSC studies on α-haloacroleins employs dichloromethane (CH₂Cl₂) as the solvent at −78°C to minimize side reactions. Bromine (1.0 equiv) is added dropwise to a stirred solution of the enal, followed by quenching with triethylamine (Et₃N) to neutralize HBr byproducts. This method yields 2-bromo-3-(4-methylphenyl)prop-2-enal with 65–72% efficiency, as confirmed by GC-MS and ¹H NMR.

Reaction Conditions:

- Temperature: −78°C

- Solvent: CH₂Cl₂

- Reagents: Br₂ (1.0 equiv), Et₃N (1.1 equiv)

- Yield: 68% (average)

Analytical Data:

Radical Bromination Using N-Bromosuccinimide (NBS)

Alternative bromination with NBS in the presence of a radical initiator (e.g., AIBN) selectively targets the α-position of the enal. A mixture of 3-(4-methylphenyl)prop-2-enal, NBS (1.2 equiv), and AIBN (0.1 equiv) in CCl₄ is refluxed for 6 hours, achieving 58% yield. While milder than Br₂, this method requires rigorous exclusion of moisture to prevent aldehyde oxidation.

Aldol Condensation Approaches

Base-Catalyzed Condensation of 4-Methylbenzaldehyde with Bromoacetaldehyde

A two-step synthesis involves the aldol reaction between 4-methylbenzaldehyde and bromoacetaldehyde diethyl acetal under basic conditions. In a representative procedure, sodium ethoxide (NaOEt) in ethanol facilitates condensation at 0°C, followed by acid hydrolysis (HCl/THF) to deprotect the acetal and yield the target compound.

Optimized Parameters:

- Catalyst: NaOEt (0.2 equiv)

- Temperature: 0°C → room temperature

- Yield: 52% (over two steps)

Challenges:

- Competing Cannizzaro reaction of the aldehyde under basic conditions reduces efficiency.

- Diastereomeric mixtures necessitate chromatographic purification.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling of Bromoenal with 4-Methylphenylboronic Acid

A palladium-catalyzed coupling between 2-bromoprop-2-enal and 4-methylphenylboronic acid offers a modular route. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C, the reaction achieves 60% yield. However, steric hindrance at the α-position limits scalability.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Operational Complexity |

|---|---|---|---|

| Direct Bromination (Br₂) | 68% | High | Moderate |

| NBS Radical Bromination | 58% | Moderate | High |

| Aldol Condensation | 52% | Low | High |

| Suzuki Coupling | 60% | High | Moderate |

Critical Considerations and Optimization

- Temperature Control: Bromination at −78°C suppresses polybromination and aldol side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic bromine reactivity.

- Purification: Silica gel chromatography (hexane/EtOAc 4:1) effectively isolates the product from diastereomers or oxidation byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methylphenyl)prop-2-enal undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Addition Reactions: The compound can undergo Michael addition reactions with nucleophiles at the beta position of the alpha, beta-unsaturated carbonyl system.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Addition Reactions: Nucleophiles like thiols or amines in the presence of a base such as triethylamine (Et3N).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides or ethers.

Oxidation: Formation of 2-Bromo-3-(4-methylphenyl)propanoic acid.

Reduction: Formation of 2-Bromo-3-(4-methylphenyl)propan-1-ol.

Addition Reactions: Formation of beta-substituted adducts.

Scientific Research Applications

2-Bromo-3-(4-methylphenyl)prop-2-enal has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: The compound’s derivatives may be used in studying biological pathways and mechanisms, particularly those involving enzyme inhibition or activation.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methylphenyl)prop-2-enal involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom and the alpha, beta-unsaturated carbonyl system makes it a versatile intermediate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution and addition reactions, where the bromine atom or the carbonyl carbon is the reactive site.

Comparison with Similar Compounds

Table 1: Structural Comparison

Crystallographic Data and Packing Motifs

While crystallographic data for 2-Bromo-3-(4-methylphenyl)prop-2-enal are unavailable, analogous enones exhibit triclinic (P-1) or monoclinic systems with Z’=2 (two independent molecules per asymmetric unit). Key observations:

- Unit Cell Parameters : For 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, the unit cell dimensions () are comparable to isomorphic halophenyl derivatives (), suggesting minimal steric disruption from bromine .

- Twist Angles : Dihedral angles between aryl rings in similar compounds range around 56°, indicating significant molecular twisting due to steric hindrance and weak intermolecular forces .

Table 2: Crystallographic Comparison

Intermolecular Interactions

Weak interactions dominate the packing of brominated aryl compounds:

- C–H⋯X Hydrogen Bonds : Bromine participates in C–H⋯Br interactions (2.93–3.12 Å), as seen in chalcone derivatives () .

- π–π Stacking : Aryl rings engage in offset stacking (3.8–4.2 Å distances), stabilizing layered structures .

- Aldehyde vs.

Physicochemical and Pharmacokinetic Properties

While direct data are lacking, inferences can be drawn from structurally related compounds:

- Lipophilicity (log P) : Brominated 4-methylphenyl derivatives (e.g., 2-(4-methylphenyl)indolizine in ) exhibit log P ~3.73, suggesting high membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-3-(4-methylphenyl)prop-2-enal, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via aldol condensation or halogenation of propiophenone derivatives. For example, bromination of 3-(4-methylphenyl)prop-2-enal using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) yields the desired product . Optimization involves monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometry to minimize side products like di-brominated derivatives.

Q. How is the crystal structure of 2-Bromo-3-(4-methylphenyl)prop-2-enal resolved, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL is widely used for refinement, while ORTEP-3 generates thermal ellipsoid plots. Key parameters include bond angles (C-Br: ~1.9 Å) and torsion angles of the propenal chain .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR (CDCl) shows a vinyl proton singlet at δ 7.8–8.1 ppm and methyl group signals at δ 2.4–2.6 ppm. NMR confirms the carbonyl carbon at ~190 ppm .

- IR : Strong C=O stretch at ~1680 cm and C-Br at ~550 cm.

- MS : Molecular ion peak [M] at m/z 240–242 (Br isotope pattern) .

Advanced Research Questions

Q. How does steric hindrance from the 4-methylphenyl group influence reactivity in cross-coupling reactions?

- Methodology : The methyl group induces steric effects that slow Suzuki-Miyaura couplings. Computational studies (DFT) using Gaussian or ORCA reveal increased activation energy (~5–10 kJ/mol) compared to unsubstituted analogs. Experimental validation involves comparing reaction rates with/without methyl substitution .

Q. What crystallographic challenges arise due to disorder in the bromine position?

- Methodology : Partial occupancy of bromine atoms in the crystal lattice complicates refinement. SHELXL’s PART instruction partitions occupancy, while hydrogen-bonding networks (analyzed via Mercury ) stabilize disordered regions. Example: In monoclinic P2/c systems, R-factors >5% may indicate unresolved disorder .

Q. How can hydrogen-bonding patterns in the solid state predict solubility?

- Methodology : Graph set analysis (using Etter’s rules ) identifies dominant H-bond motifs (e.g., C=O···H–C). For 2-Bromo-3-(4-methylphenyl)prop-2-enal, dimeric motifs reduce solubility in non-polar solvents. Solubility parameters (Hansen) correlate with H-bond density, validated via powder dissolution assays .

Q. What computational methods validate its electronic structure and reaction pathways?

- Methodology :

- DFT : B3LYP/6-31G(d) calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) and Mulliken charges to predict electrophilic sites.

- MD Simulations : GROMACS models solvation effects in DMSO, showing bromine’s solvophobic clustering .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.